

Docking Studies of 3,4,5-Trimethoxy-benzyl-hydrazine Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 3,4,5-Trimethoxy-benzyl-hydrazine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of docking studies performed on **3,4,5-Trimethoxy-benzyl-hydrazine** derivatives. By summarizing quantitative data, detailing experimental protocols, and visualizing key processes, this document aims to facilitate the understanding and further exploration of these compounds as potential therapeutic agents. The 3,4,5-trimethoxyphenyl moiety is a key pharmacophore found in several clinically used drugs, and its incorporation into hydrazine-based scaffolds has yielded promising results in various biological targets.

Comparative Docking Performance

The following tables summarize the quantitative data from various docking studies of **3,4,5-Trimethoxy-benzyl-hydrazine** derivatives against different protein targets. These tables provide a direct comparison of the binding affinities and inhibitory concentrations of these compounds, alongside reference or standard compounds where available.

Dihydrofolate Reductase (DHFR) Inhibitors

Hydrazine derivatives containing the 3,4,5-trimethoxyphenyl group have been investigated as potential antibacterial agents by targeting dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis.^{[1][2]} Molecular docking studies were conducted to understand the binding interactions with *Staphylococcus aureus* DHFR.^{[1][2]}

Compound	Target Protein	Binding Energy (kcal/mol)	Reference Drug	Reference Binding Energy (kcal/mol)
Hydrazone with 3,4,5-trimethoxyphenyl moiety	Staphylococcus aureus DHFR (PDB ID: 2W9H)	Not explicitly stated in abstract; described as having good affinity	Trimethoprim	Not explicitly stated in abstract

Note: The specific binding energies were not detailed in the available abstract, but the study indicated favorable interactions.

mTOR Inhibitors

Derivatives of 1,2,4-triazine bearing a 3,4,5-trimethoxybenzylidene-hydrazinyl moiety have been synthesized and evaluated for their cytotoxic activity, with a focus on mTOR inhibition.[\[3\]](#)

Compound	Cell Line	IC50 (μM)	Target Protein	Docking Score	Key Interactions
S3 (5,6-bis(4-methoxyphenyl)-3-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-1,2,4-triazine)	MCF-7	11.36 ± 1.8	mTOR	Not explicitly stated	Hydrogen bonding and Pi interactions
S3	HL-60	20.2 ± 3.6	mTOR	Not explicitly stated	Hydrogen bonding and Pi interactions

Caspase-3 Inhibitors

A series of 3,4,5-trimethoxybenzylidene-hydrazinecarbothioamides and their cyclized thiadiazole analogues were synthesized and evaluated as anti-apoptotic agents through the inhibition of caspase-3.[\[4\]](#)

Compound	Target	Activity	Key Findings
1c ((E)-N-Cyclopropyl-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinecarbonothioyl)hydrazinecarbothioamide)	Caspase-3	Active	Attenuation of cytochrome C level (4.1-fold)
2c ((E)-N-Cyclopropyl-5-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-1,3,4-thiadiazol-2-amine)	Caspase-3, -9	More potent and selective than 1c	Attenuation of cytochrome C level (5.5-fold)

Note: Specific binding energies from the docking study on caspase-3 were not provided in the abstract.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited docking studies.

Molecular Docking of DHFR Inhibitors

The molecular docking studies on Staphylococcus aureus DHFR were performed to elucidate the binding mode of the synthesized hydrazone derivatives.[\[1\]](#)[\[2\]](#)

- Protein Preparation: The three-dimensional crystal structure of S. aureus DHFR complexed with trimethoprim (PDB ID: 2W9H) was retrieved from the Protein Data Bank.[\[1\]](#)[\[2\]](#)

- **Ligand Preparation:** The 3D structures of the 3,4,5-trimethoxyphenyl hydrazone derivatives were generated and optimized.
- **Docking Simulation:** Molecular docking was carried out to predict the binding poses and interactions of the ligands within the active site of the DHFR protein.

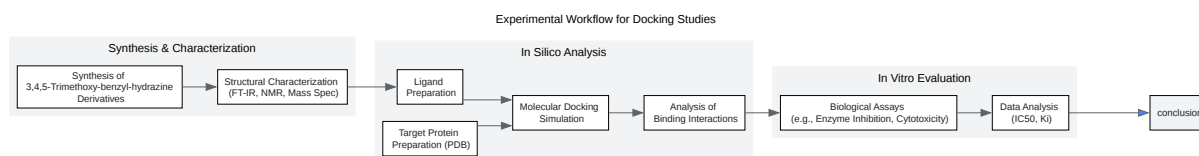
Synthesis and Docking of mTOR Inhibitors

The synthesis of 1,2,4-triazine derivatives involved a multi-step process.[3]

- **Synthesis of 3-hydrazinyl-5,6-bis(4-methoxyphenyl)-1,2,4-triazine:** This intermediate was prepared by refluxing 5,6-bis(4-methoxyphenyl)-3-(methylthio)-1,2,4-triazine with hydrazine hydrate in ethanol.[3]
- **Synthesis of the final derivatives (e.g., S3):** The intermediate was then reacted with 3,4,5-trimethoxybenzaldehyde to yield the target compound.[3]
- **Molecular Docking:** Docking studies were performed to understand the binding modes of these compounds in the active site of the mTOR receptor. The study highlighted key hydrogen bonding and Pi interactions.[3]

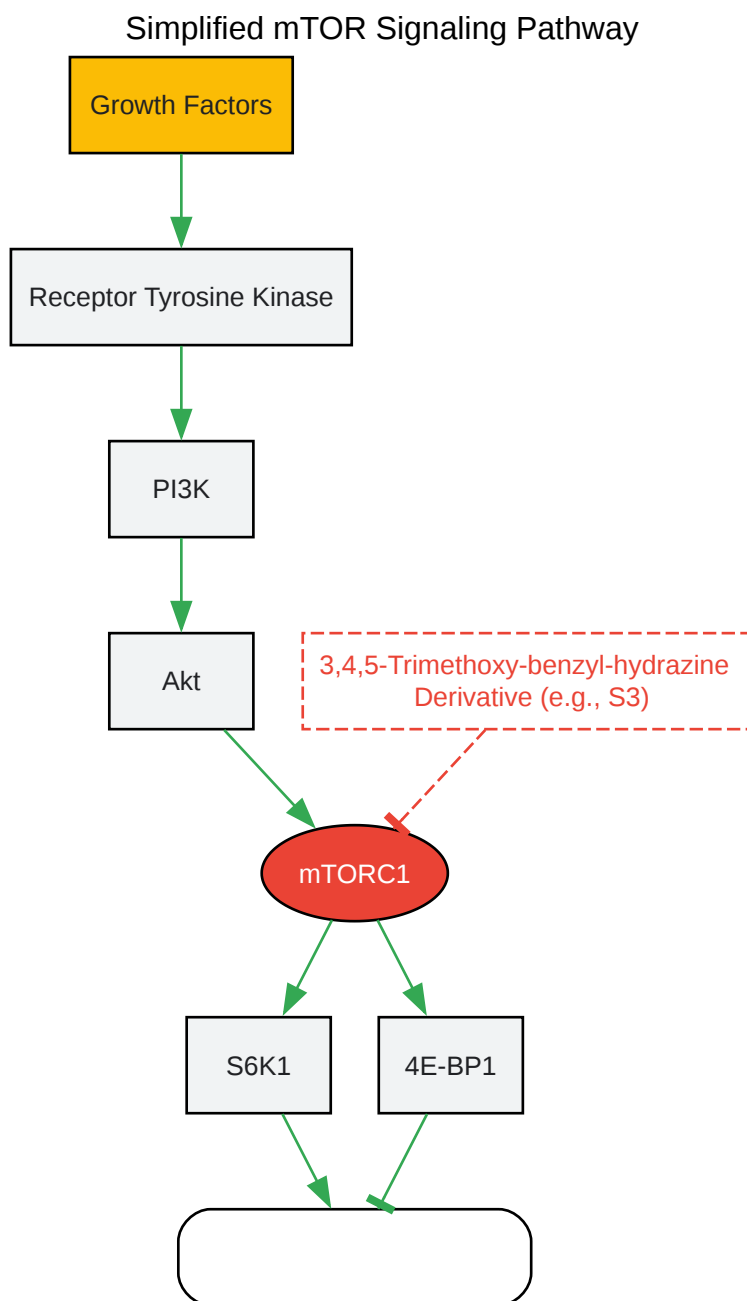
Visualizing Molecular Interactions and Workflows

To better understand the processes involved in these docking studies, the following diagrams illustrate a typical experimental workflow and a simplified signaling pathway.



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Caption: A generalized workflow for the synthesis, in silico docking, and in vitro evaluation of novel chemical compounds.



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Caption: Simplified representation of the mTOR signaling pathway and the inhibitory action of the studied compounds.

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